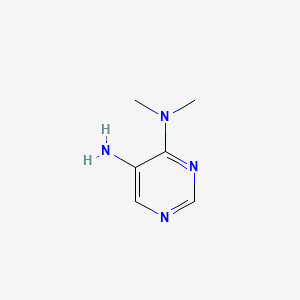

N4,N4-dimethylpyrimidine-4,5-diamine

Description

N4,N4-Dimethylpyrimidine-4,5-diamine (CAS: 130623-81-3) is a substituted pyrimidine derivative with dimethylamine groups at the N4 position and amino groups at positions 4 and 5 of the pyrimidine ring. Its molecular formula is C6H10ClN4 (if considering a chloro-substituted variant, as per ) or C6H10N4 (non-chlorinated form).

For example, 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine is prepared by reacting 4,6-dichloro-5-nitropyrimidine with N-methylaniline in the presence of triethylamine .

Properties

IUPAC Name |

4-N,4-N-dimethylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVMQAJLCWUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-16-2 | |

| Record name | 4-N,4-N-dimethylpyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethylpyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N4,N4-dimethylpyrimidine-4,5-diamine has several scientific research applications:

Chemistry: It is used as a reference substance for drug impurities and reagents.

Biology: The compound is employed in biological studies to investigate its effects on various biological pathways.

Industry: The compound is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N4,N4-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Diamines

Structural and Molecular Comparisons

The following table summarizes key structural and molecular attributes of N4,N4-dimethylpyrimidine-4,5-diamine and related compounds:

Key Observations:

- Substituent Effects : Chloro groups (e.g., at position 6) increase electrophilicity, facilitating nucleophilic substitution reactions. Bulky substituents like phenyl () or cyclopentyl () groups influence steric hindrance and molecular conformation .

- Hydrogen Bonding : In 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine, N–H···N hydrogen bonds (D···A = 3.0993 Å) stabilize the crystal lattice . Dimethylamine groups in N4,N4-dimethyl derivatives may reduce hydrogen-bonding capacity compared to primary amines.

- Dihedral Angles : The dihedral angle between the pyrimidine and phenyl rings in 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine is 66.62° , affecting π-π stacking interactions .

Crystal Structure Insights

- 6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine: Monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å, β = 109.63°. The structure is stabilized by intermolecular N–H···N hydrogen bonds .

- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine: Features hydrogen-bonded chains via amino groups and pyrimidine N atoms, common in supramolecular chemistry applications .

Biological Activity

N4,N4-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including anticancer and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10N4 and a molecular weight of approximately 142.17 g/mol. Its structure includes two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves interaction with enzymes responsible for nucleic acid synthesis, which is crucial for cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 15 | Inhibition of DNA synthesis | |

| HeLa (Cervical) | 10 | Induction of apoptosis | |

| MCF-7 (Breast) | 12 | Cell cycle arrest |

Antiviral Activity

This compound has also been studied for its potential antiviral properties. It has shown efficacy against several viral strains by disrupting viral replication processes. The compound's ability to interfere with RNA synthesis makes it a candidate for further investigation in antiviral drug development.

Table 2: Summary of Antiviral Activity Studies

| Study Reference | Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza A | 8 | Inhibition of viral RNA polymerase | |

| HIV | 5 | Disruption of reverse transcription | |

| Hepatitis C | 7 | Inhibition of NS5B polymerase |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in nucleic acid metabolism, thereby inhibiting DNA and RNA synthesis.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Interference with Viral Replication : By targeting viral polymerases, it disrupts the replication cycle of viruses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study 2 : Research on HIV-infected cells showed that the compound decreased viral load significantly by inhibiting reverse transcriptase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.